1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-
Overview
Description
1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a compound that falls within the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their reactivity due to ring strain and are used in various synthetic applications, particularly in the synthesis of more complex nitrogen-containing compounds.
Synthesis Analysis
The synthesis of aziridine derivatives can be complex due to the inherent reactivity of the aziridine ring. The papers provided detail innovative synthetic routes to create aziridine derivatives. In the first paper, a stereospecific synthesis of 1,4,5,6-tetrahydropyrimidines is described, which involves a domino ring-opening cyclization of activated aziridines with α-acidic isocyanides . This process is facilitated by a Lewis acid that mediates an SN2-type ring opening, followed by a 6-endo-dig cyclization, yielding the desired products with high diastereo- and enantioselectivity.
In the second paper, the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines is achieved by treating 2-(bromomethyl)aziridines with potassium cyanide . This method showcases the functionalization of the aziridine ring and its transformation into other valuable compounds, such as methyl N-(2-cyanocyclopropyl)benzimidates, which are precursors to biologically relevant derivatives.
Molecular Structure Analysis
The molecular structure of aziridine derivatives is characterized by the three-membered ring that includes a nitrogen atom. This structure is responsible for the high ring strain and reactivity of aziridines. The synthesis methods described in the papers result in products that retain the aziridine ring or involve its transformation into other cyclic structures, such as tetrahydropyrimidines and cyclopropyl derivatives . The precise molecular structure of these compounds is determined by the substituents attached to the aziridine ring and the nature of the ring-opening and cyclization reactions.
Chemical Reactions Analysis
Aziridines participate in a variety of chemical reactions, primarily due to their strained ring system. The papers describe ring-opening reactions that are a key step in the synthesis of more complex molecules. In the first paper, the ring-opening is initiated by a Lewis acid, leading to the formation of tetrahydropyrimidines . In the second paper, the ring-opening is achieved through the reaction with N-chlorosuccinimide, followed by a 1,3-cyclization to form benzimidates . These reactions demonstrate the versatility of aziridines as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
While the papers do not provide explicit details on the physical and chemical properties of the synthesized aziridine derivatives, such compounds typically exhibit high reactivity, which can be attributed to the ring strain in the aziridine moiety. The reactivity can be harnessed in synthetic chemistry to produce a wide range of products with potential biological activity. The yields, diastereoselectivity, and enantioselectivity reported in the synthesis of these compounds indicate that the reactions are efficient and can be controlled to produce the desired isomers .
Scientific Research Applications
Insect Control and Sterilization
1-Aziridinecarboxamide compounds have been evaluated for their effectiveness in controlling insect populations. For instance, research has shown that when applied to the black blow fly and the screw-worm fly, a significant portion of N,N'-tetramethylenebis(1-aziridinecarboxamide) remained on the insects for extended periods, indicating potential for use in insect control and sterilization (Terranova & Crystal, 1970). Similarly, studies involving the boll weevil have compared various bifunctional aziridine chemicals for their effectiveness as sterilants, further supporting potential applications in agricultural pest control (Schuster & Boling, 1969).
Mass Spectrometry and Structural Analysis
1-Aziridinecarboxamides have been the subject of detailed mass spectrometry and structural analysis studies. These investigations have provided insights into the fragmentation patterns of these compounds, helping to understand their chemical behavior and potential applications in analytical chemistry (Lengyel, Uliss, & Greene, 1972).
Pharmaceutical Research
In the pharmaceutical field, 1-aziridinecarboxamides have been used as building blocks in the synthesis of more complex molecules. For example, research on 6-Piperidino-3-azabicyclo[3.1.0]hexane-6-carboxamide diastereomers indicates their role as rigid analogues in the synthesis of certain pharmaceutical compounds (Vilsmaier et al., 1996).
Anticancer Research
1-Aziridinecarboxamides have also been explored in the context of anticancer drug development. For example, analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) featuring aziridine groups have been synthesized and evaluated for their anticancer activity, contributing to the ongoing search for effective cancer treatments (Sosnovsky, Rao, & Li, 1986).
Synthesis of Novel Compounds
1-Aziridinecarboxamides have been used in synthesizing new chemical entities, such as 3-aminopyrrolidin-2-ones, indicating their versatility as reactants in organic synthesis (Funaki, Thijs, & Zwanenburg, 1996).
Safety And Hazards
properties
IUPAC Name |
N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOQADGLLJCMOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062297 | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
CAS RN |
2271-93-4, 63834-51-5 | |
Record name | N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2271-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Hexamethylenebis(1-aziridinecarboxamide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Hexane, 1,6-bis(aziridinocarbonylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethylenediethyleneurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146970 | |
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Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5B2WTW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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